8-(4-Chlorophenoxy)-2-methylideneoctanoic acid
Overview
Description
8-(4-Chlorophenoxy)-2-methylideneoctanoic acid: is an organic compound that features a chlorophenoxy group attached to an octanoic acid backbone
Mechanism of Action
Target of Action
It is structurally similar to 2-methyl-4-chlorophenoxyacetic acid (mcpa), a well-known phenoxy herbicide . MCPA targets non-target aquatic plants like Hydrilla verticillata and is also damaging to cotton plants . It’s reasonable to infer that 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid might have similar targets.
Mode of Action
Mcpa, a similar compound, acts as a synthetic auxin, a type of plant hormone . It induces uncontrolled growth in broadleaf weeds, leading to their death, while leaving most grasses unaffected . It’s plausible that this compound might function in a similar manner.
Biochemical Pathways
Mcpa, a structurally similar compound, affects the normal growth and development pathways in plants by mimicking the action of natural auxins . This leads to uncontrolled growth and eventual death of the plant .
Result of Action
Based on the effects of mcpa, it can be inferred that this compound might cause uncontrolled growth in plants, leading to their death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, MCPA has been shown to have negative impacts on non-target aquatic plants, indicating that aquatic environments could be particularly sensitive to this class of compounds . Additionally, the presence of this compound in the environment could pose risks to non-target organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenoxy)-2-methylideneoctanoic acid typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the preparation of 4-chlorophenol, which is then reacted with an appropriate alkylating agent to form 4-chlorophenoxyalkane.
Addition of the Octanoic Acid Chain: The chlorophenoxyalkane is then subjected to a Friedel-Crafts acylation reaction with octanoic acid or its derivatives to form the desired product.
The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorophenoxy)-2-methylideneoctanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
8-(4-Chlorophenoxy)-2-methylideneoctanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A related compound with similar structural features but different functional groups.
2-Methyl-4-chlorophenoxyacetic acid: Another similar compound used as a herbicide.
Uniqueness
8-(4-Chlorophenoxy)-2-methylideneoctanoic acid is unique due to its specific combination of a chlorophenoxy group and an octanoic acid backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
8-(4-chlorophenoxy)-2-methylideneoctanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO3/c1-12(15(17)18)6-4-2-3-5-11-19-14-9-7-13(16)8-10-14/h7-10H,1-6,11H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXFCNVLSFLFQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400847 | |
Record name | 8-(4-Chlorophenoxy)-2-methyleneoctanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124083-17-6 | |
Record name | 8-(4-Chlorophenoxy)-2-methyleneoctanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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